alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol
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Overview
Description
Alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromophenyl group, a dimethyl-d6-aminoethyl group, and a pyridinemethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol typically involves multi-step organic synthesisThe final step involves the formation of the pyridinemethanol moiety through a condensation reaction with a suitable pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Thienopyridine derivatives: These compounds share a similar pyridine moiety and have been studied for their biological activities.
Imidazole derivatives: These compounds also exhibit a range of biological activities and are structurally related to alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its deuterated dimethylamino group (dimethyl-d6) further distinguishes it from other similar compounds, potentially affecting its pharmacokinetic properties and stability .
Properties
IUPAC Name |
3-[bis(trideuteriomethyl)amino]-1-(4-bromophenyl)-1-pyridin-3-ylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c1-19(2)11-9-16(20,14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-8,10,12,20H,9,11H2,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYXSVOPNBARLP-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)(C2=CN=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Br)(C2=CN=CC=C2)O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675730 |
Source
|
Record name | 3-{Bis[(~2~H_3_)methyl]amino}-1-(4-bromophenyl)-1-(pyridin-3-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189936-97-7 |
Source
|
Record name | 3-{Bis[(~2~H_3_)methyl]amino}-1-(4-bromophenyl)-1-(pyridin-3-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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